molecular formula C23H27N3O5 B2597353 N'-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide CAS No. 1798515-32-8

N'-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide

Cat. No.: B2597353
CAS No.: 1798515-32-8
M. Wt: 425.485
InChI Key: BIQVXIZYTJBCOC-UHFFFAOYSA-N
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Description

N’-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes methoxyphenyl and oxopyrrolidinyl groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves multi-step organic reactions. The initial steps often include the preparation of intermediate compounds such as 2-methoxyphenyl isocyanate and 4-methyl-3-(2-oxopyrrolidin-1-yl)phenylamine. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N’-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain groups within the molecule with different ones, leading to new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups.

Scientific Research Applications

N’-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N’-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is unique due to its combination of methoxyphenyl and oxopyrrolidinyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5/c1-15-10-11-16(13-18(15)26-12-6-9-21(26)27)25-23(29)22(28)24-14-20(31-3)17-7-4-5-8-19(17)30-2/h4-5,7-8,10-11,13,20H,6,9,12,14H2,1-3H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQVXIZYTJBCOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CC=C2OC)OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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